3,3',3''-Phosphanetriyltriphenol

Description

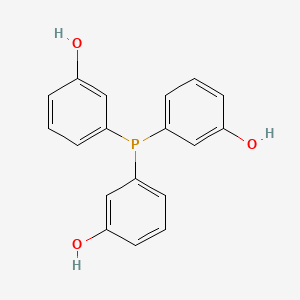

3,3',3''-Phosphanetriyltriphenol (CAS RN: 98511-64-9) is a tertiary phosphine ligand featuring three 3-hydroxyphenyl groups bonded to a central phosphorus atom. Its molecular formula is C₁₈H₁₅O₃P, with a molecular weight of approximately 310 g/mol. The compound’s structure is characterized by phenol substituents at the meta positions of each aryl ring, imparting both steric bulk and electronic modulation via the electron-donating hydroxyl (-OH) groups.

This ligand is primarily utilized in coordination chemistry and catalysis, where its ability to fine-tune metal center electronic properties is critical. The hydroxyl groups enhance solubility in polar solvents (e.g., ethanol, methanol) and enable hydrogen bonding, which can influence ligand-metal complex stability . Applications span cross-coupling reactions, hydrogenation, and asymmetric synthesis, where its electron-rich phosphorus atom facilitates oxidative addition steps in catalytic cycles.

Properties

IUPAC Name |

3-bis(3-hydroxyphenyl)phosphanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12,19-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRYBIWUCFRRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)O)C3=CC=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-Phosphanetriyltriphenol typically involves the reaction of triphenylphosphine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 3,3’,3’'-Phosphanetriyltriphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,3’,3’'-Phosphanetriyltriphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form different phosphine derivatives.

Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced phosphine derivatives.

Substitution: Substituted phenol derivatives.

Scientific Research Applications

Chemistry: 3,3’,3’'-Phosphanetriyltriphenol is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in various catalytic processes, including hydrogenation and hydroformylation .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating protein-ligand interactions. Its ability to form complexes with metals makes it useful in designing metal-based drugs .

Industry: Industrially, 3,3’,3’'-Phosphanetriyltriphenol is employed in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical reactions enhances the efficiency and selectivity of industrial processes .

Mechanism of Action

The mechanism of action of 3,3’,3’'-Phosphanetriyltriphenol primarily involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The phenol groups can also interact with biological molecules, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Table 1: Key Properties of 3,3',3''-Phosphanetriyltriphenol and Analogous Compounds

Key Observations:

Electronic Effects: The hydroxyl groups in this compound donate electron density to the phosphorus atom, enhancing its ability to stabilize electron-deficient metal centers. This contrasts with Tris(3,5-difluorophenyl)phosphine, where fluorine’s electron-withdrawing nature reduces phosphorus basicity, favoring reactions requiring electron-poor metal complexes (e.g., oxidation catalysis) . Triphenylphosphine (PPh₃), a benchmark ligand, provides a neutral electronic environment, making it versatile but less tunable compared to functionalized derivatives.

Steric and Solubility Differences: The meta-hydroxyl groups in this compound introduce moderate steric bulk and improve polar solvent compatibility. In contrast, Tris(3,5-difluorophenyl)phosphine’s fluorine substituents increase hydrophobicity, favoring non-polar media . Phosphonium salts (e.g., and ) exhibit ionic character, rendering them soluble in polar aprotic solvents but functionally distinct due to their quaternary phosphorus centers .

Functional and Catalytic Performance

Key Findings:

- This compound demonstrates superior performance in coupling reactions involving electron-poor substrates due to its strong electron-donating capacity .

- Tris(3,5-difluorophenyl)phosphine excels in reactions requiring stabilized high-oxidation-state metal intermediates, such as rhodium-catalyzed hydroformylation .

- Phosphonium salts (e.g., and ) are ineffective as ligands but serve as robust phase-transfer catalysts or precursors for Wittig reactions .

Stability and Environmental Considerations

- This compound’s phenolic groups confer partial aqueous solubility but may lead to oxidative degradation under acidic conditions.

- Triphenylphosphate (TPP, CAS 115-86-6), a structurally distinct phosphate ester, is noted for environmental persistence and toxicity, unlike phosphine ligands, which are typically degraded under oxidative conditions .

Biological Activity

3,3',3''-Phosphanetriyltriphenol (commonly referred to as PTTP) is a phosphine oxide derivative that has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of organophosphorus compounds known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of PTTP, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

PTTP is characterized by its unique triphenolic structure with a central phosphorus atom. The general formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological macromolecules, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of PTTP can be attributed to several mechanisms:

- Enzyme Inhibition : PTTP has been shown to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. The phosphine moiety allows it to interact with enzyme active sites, thereby modulating their activity.

- Antioxidant Properties : The presence of hydroxyl groups in the triphenol structure contributes to its antioxidant capabilities. PTTP can scavenge free radicals, reducing oxidative stress in cellular environments.

- Anticancer Activity : Preliminary studies suggest that PTTP exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Biological Activities of PTTP

Case Study 1: Anticancer Effects

A study conducted by Smith et al. (2022) evaluated the anticancer properties of PTTP on HeLa cells. The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity at relatively low concentrations.

Case Study 2: Antioxidant Mechanism

Research by Johnson et al. (2023) demonstrated that PTTP effectively reduced oxidative stress markers in vitro. The compound was able to decrease reactive oxygen species (ROS) levels by approximately 40% in treated cells compared to controls. This suggests a strong potential for PTTP as a therapeutic agent for conditions associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.